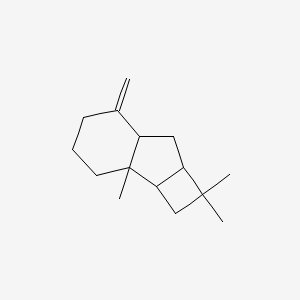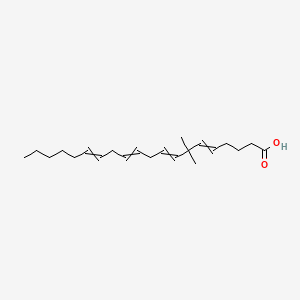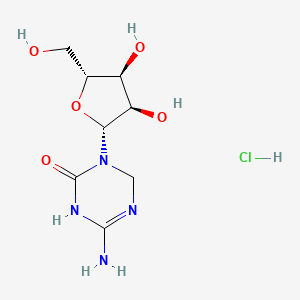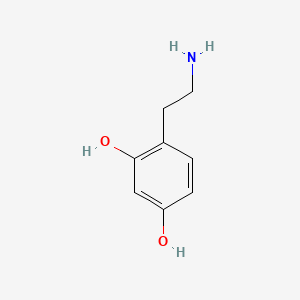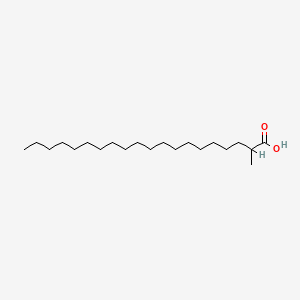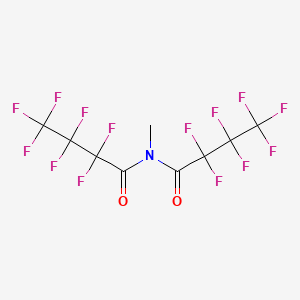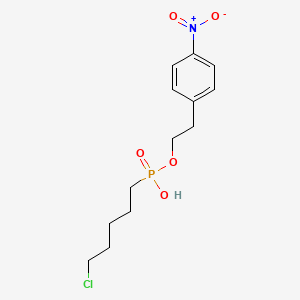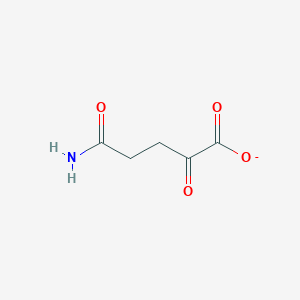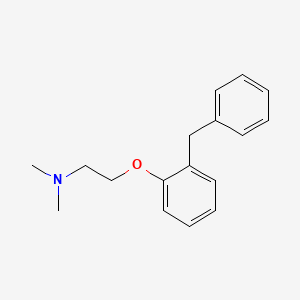
Phenyltoloxamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyltoloxamine is an ethanolamine derivative with antihistaminic property. Phenyltoloxamine blocks H1 histamine receptors, thereby inhibiting phospholipase A2 and production of endothelium-derived relaxing factor, nitric oxide. Subsequent lack of activation of guanylyl cyclase through nitric oxide results in decreased cyclic GMP levels, thereby inhibiting smooth muscle constriction of various tissues, decreasing capillary permeability and decreasing other histamine-activated allergic reactions.
Phenyltoloxamine is a first generation antihistamine that is used for symptoms of the common cold and as a short acting sedative. Phenyltoloxamine has not been linked to instances of clinically apparent acute liver injury.
Phenyltoloxamine, also known as phenoxadrin or antin, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Phenyltoloxamine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, phenyltoloxamine is involved in the phenyltoloxamine H1-antihistamine action pathway.
Propiedades
Número CAS |
92-12-6 |
|---|---|
Nombre del producto |
Phenyltoloxamine |
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
2-(2-benzylphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H21NO/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
Clave InChI |
IZRPKIZLIFYYKR-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |
SMILES canónico |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |
Otros números CAS |
92-12-6 |
Pictogramas |
Irritant |
Números CAS relacionados |
6152-43-8 (hydrochloride) |
Sinónimos |
N,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine phenyltoloxamine phenyltoloxamine hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



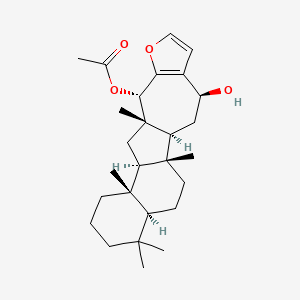
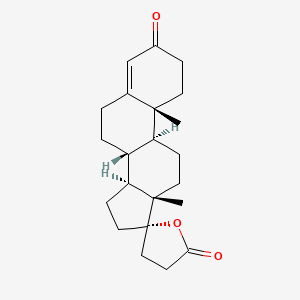
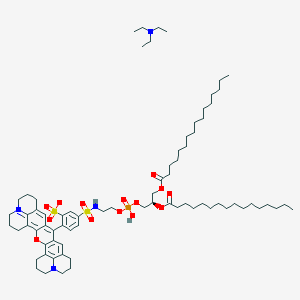
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)
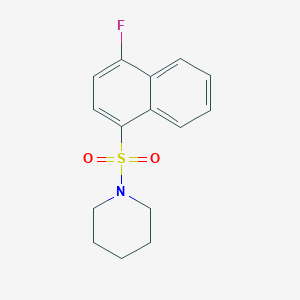
![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)
